(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified as a pyrrolidine derivative, which is a five-membered ring containing nitrogen. Pyrrolidine derivatives are known for their diverse biological activities and are frequently studied for their potential therapeutic uses.
The compound can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section. The structural characteristics of (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol allow it to interact with biological systems, making it a subject of interest in pharmacological research.
This compound falls under the category of amine alcohols, specifically those containing a pyrrolidine ring. Its classification is important for understanding its reactivity and potential interactions with biological targets.
The synthesis of (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol can be achieved through several methods:
Technical details suggest that careful control of reaction conditions, such as temperature and solvent choice, is crucial for optimizing yield and purity. For example, using methanol as a solvent during reduction reactions can enhance product formation due to its ability to stabilize intermediates.
The molecular structure of (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol can be described as follows:
The molecular weight is approximately 209.27 g/mol, and it exhibits specific spectral characteristics that can be analyzed via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol can participate in various chemical reactions:
Technical details indicate that controlling reaction conditions such as pH and temperature is essential for maximizing yields and minimizing side reactions.
The mechanism of action of (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol primarily involves its interaction with biological targets:
Data from pharmacological studies indicate that compounds with similar structures often exhibit significant bioactivity, potentially impacting pathways involved in neurochemistry.
Relevant data from studies highlight that these properties significantly influence its handling and storage conditions in laboratory settings.
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol has several potential scientific uses:
Research continues to explore its full range of applications, particularly in therapeutic contexts where its unique structural features may confer specific advantages over other compounds.
Cycloaddition reactions provide efficient routes to construct the pyrrolidine scaffold with inherent stereocontrol. [4+3] cycloadditions between allylic cations and dienes enable direct access to functionalized seven-membered rings, though modified approaches yield pyrrolidine cores through ring contraction or functional group manipulation. Monovalent group 13 diyls (e.g., LAl, LGa; L = β-diketiminate) serve as catalysts for [4+3] cycloadditions with dienes, where aluminum derivatives exhibit superior reactivity compared to gallium analogues due to favorable frontier orbital energetics. As demonstrated in group 13 chemistry, LAl undergoes (1,4)-cycloaddition with 2,3-dimethylbutadiene and Danishefsky’s diene at ambient temperature, whereas LGa requires elevated temperatures (80–90°C) for comparable transformations [3]. The reactivity hierarchy (Al > Ga > In) correlates with decreasing HOMO-LUMO energy gaps across the group 13 series [3].
[3+2] cycloadditions remain pivotal for pyrrolidine synthesis, particularly azomethine ylide dipolar cycloadditions, which install the cis-3,4-diol precursor functionality simultaneously with ring formation. Electron-deficient dipolarophiles accelerate these reactions while enabling precise stereocontrol through chiral auxiliaries or catalysts. The diyl approach facilitates regioselective formation of 3,4-disubstituted pyrrolidines, though substrate scope limitations exist for indium-catalyzed variants [7] [10].
Table 1: Comparative Cycloaddition Reactivity of Group 13 Diyls
Catalyst | Reaction Temp (°C) | Diene Substrate | Yield (%) | Reaction Time |
---|---|---|---|---|
LAl | 25 | 2,3-Dimethylbutadiene | >90 | Minutes |
LGa | 80 | 2,3-Dimethylbutadiene | 64 | 24 hours |
LIn | 80 | 2,3-Dimethylbutadiene | No reaction | N/A |
LAl | 25 | Danishefsky’s diene | >90 | Minutes |
LGa | 90 | Danishefsky’s diene | 54 | 24 hours |
Benzylation at the pyrrolidine nitrogen demands precise stereocontrol to maintain the cis-configuration essential for subsequent transformations. Nucleophilic displacement remains the benchmark method, where pyrrolidine anions generated with strong bases (NaH, KHMDS) react with benzyl halides. Phase-transfer catalysis (PTC) significantly enhances enantioselectivity in benzylation—tetraalkylammonium salts complex with N-alkylpyrrolidinium intermediates, directing Re or Si-face attack to achieve >90% ee in optimized systems [1] [10]. Benzyl chloride is preferred over bromide due to reduced racemization risks, though reaction kinetics necessitate temperature control (0–25°C) to suppress epimerization.
Electron-deficient benzyl derivatives (e.g., 4-nitrobenzyl bromide) improve stereoselectivity through enhanced electrophilicity and cation-π interactions with chiral catalysts. Recent advances employ in situ quaternization-elimination sequences, generating reactive benzylating agents that minimize diastereomer formation. Stereochemical outcomes are highly solvent-dependent, with non-polar media (toluene, hexane) favoring cis-isomers through steric compression effects [6].
Table 2: Benzylation Optimization Parameters
Base | Solvent | Benzylating Agent | Temp (°C) | cis:trans Ratio |
---|---|---|---|---|
Sodium hydride | THF | Benzyl chloride | 0 | 85:15 |
Potassium tert-butoxide | Toluene | Benzyl chloride | 25 | 92:8 |
KHMDS | Hexane | 4-Nitrobenzyl bromide | -20 | 95:5 |
DBU* | Acetonitrile | Benzyl triflate | 25 | 98:2 |
*1,8-Diazabicyclo[5.4.0]undec-7-ene with chiral PTC catalyst
Vicinal diol installation employs hydroxymethylation of preformed enolates or epoxide ring-opening strategies. In situ generated pyrrolidine enolates react with formaldehyde (aqueous or paraformaldehyde) followed by reducing agents (NaBH₄, NaBH₃CN) to afford cis-diols with retention of configuration. Diisobutylaluminum hydride (DIBAL-H) reduction proves indispensable for carbonyl-to-methylene conversion in ester-terminated precursors, achieving 71% yield for analogous diol systems under optimized conditions (0°C in methylene chloride, stoichiometric DIBAL-H) [9].
Epoxide strategies exploit stereospecific ring-opening of 3,4-epoxy pyrrolidines. cis-Epoxides undergo nucleophilic addition at C-3 or C-4, with regioselectivity dictated by Lewis acid catalysts. Scandium triflate [Sc(OTf)₃] promotes preferential C-4 opening with retention of configuration, yielding the cis-diol motif after hydrolysis. This approach benefits from commercial availability of cis-epoxide precursors and operational simplicity, though over-reduction risks require careful hydride stoichiometry control. Temperature critically influences diastereoselectivity, with -78°C suppressing epimerization during enolate hydroxymethylation [9].
Table 3: Vicinal Diol Formation Reaction Conditions
Method | Reagents | Conditions | Yield (%) | cis Selectivity |
---|---|---|---|---|
Enolate hydroxymethylation | 1. LDA/THF, -78°C; 2. CH₂O; 3. NaBH₄ | Low-temperature quench | 65–75 | >95% |
DIBAL-H reduction | DIBAL-H (1.0M in toluene) | 0°C, CH₂Cl₂, 2 hours | 71* | >99% |
Epoxide ring-opening | 1. Sc(OTf)₃; 2. NaBH₄/H₂O | Reflux, acetonitrile | 68 | 90% |
*Yield reported for analogous aliphatic diol system [9]
Asymmetric hydrogenation of dehydroproline derivatives enables direct access to enantiomerically enriched pyrrolidine cores. Rhodium-DuPhos and ruthenium-BINAP complexes achieve >98% ee for N-acyl-3,4-dehydropyrrolidine substrates under mild hydrogen pressure (50–100 psi). The benzyl group can be introduced prior to hydrogenation via Pd-catalyzed coupling of triflate precursors with benzylzinc reagents, preserving stereochemical integrity [3] [5].
Chiral auxiliary approaches exploit Oppolzer’s sultams or Evans’ oxazolidinones to direct cis-3,4-disubstitution during alkylation steps. Auxiliary removal after diol formation introduces additional steps but delivers >99% de when combined with stereoselective benzylation. Organocatalytic Mannich reactions between aldimines and glycinate equivalents provide alternative routes to cis-3,4-disubstituted pyrrolidines, where diarylprolinol silyl ethers control facial selectivity via enamine geometry [4] [5].
Table 4: Asymmetric Catalysts for Pyrrolidine Synthesis
Catalyst System | Substrate Class | ee (%) | cis:trans | Application Scope |
---|---|---|---|---|
Rh-(R,R)-DuPhos | N-Acetyl-3,4-dehydropyrrolidine | 98.5 | >99:1 | Broad substrate tolerance |
Ru-(S)-BINAP/DPEN | N-Boc-3-ketopyrrolidine | 95 | 97:3 | Ketone precursors only |
L-Proline-derived organocatalyst | Aldimine-glycinate Mannich | 92 | 90:10 | Limited to electron-poor imines |
Continuous flow systems overcome limitations in batch processing of sensitive intermediates during multistep syntheses. Epoxidation under flow conditions enhances safety and selectivity for diol precursors—a critical advantage given the exothermic nature of peracid reactions. Utilizing m-chloroperoxybenzoic acid (mCPBA) in acetonitrile within silicon-carbide microreactors achieves 95% conversion of diene precursors in <5 minutes residence time at 25°C, compared to 3 hours in batch [9].
Integrated reduction-oxidation sequences demonstrate flow’s versatility for cis-diol manufacturing. A three-stage reactor assembly performs: (1) DIBAL-H reduction of esters at -20°C (residence time: 3 minutes), (2) aqueous quench, and (3) inline epoxidation, delivering gram quantities of stereopure epoxide intermediates. This approach minimizes handling of pyrophoric reagents and unstable aldehydes. For final benzylation, packed-bed reactors containing immobilized phosphonium salts enable continuous phase-transfer catalysis, reducing catalyst loading to 0.5 mol% while maintaining 90% diastereoselectivity. Industrial implementation by suppliers like Guangdong Evergreen Pharmaceutical leverages these advantages for metric-ton production [6] [9].
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: